
The Burgess Reagent Beyond Dehydration:
Application Notes and Protocols for Synthetic

Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Burgess reagent

Cat. No.: B7800359 Get Quote

For Immediate Release

[City, State] – [Date] – While renowned for its role as a mild and selective dehydrating agent,

the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) possesses a rich and

versatile chemistry that extends far beyond the synthesis of olefins. These application notes

provide researchers, scientists, and drug development professionals with a detailed overview

of the non-dehydrative applications of the Burgess reagent, complete with experimental

protocols and quantitative data to facilitate its adoption in modern synthesis.

Introduction
The Burgess reagent has emerged as a powerful tool for a variety of synthetic transformations

that do not involve a net loss of water. Its utility in forming key structural motifs such as cyclic

sulfamidates, sulfamides, glycosylamines, and various heterocycles makes it an invaluable

asset in medicinal chemistry and natural product synthesis.[1][2] These reactions are often

characterized by mild conditions, high yields, and stereoselectivity, offering significant

advantages over traditional methods.[1][3] This document outlines the protocols for several key

non-dehydrative applications.
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The reaction of 1,2-diols with the Burgess reagent provides a direct and stereoselective route

to cyclic sulfamidates, which are valuable intermediates for the synthesis of β-amino alcohols.

[1][3] The reaction typically proceeds with an excess of the Burgess reagent and involves a

double inversion of configuration, providing access to cis-amino alcohols from the

corresponding epoxides.[1]

General Workflow for Cyclic Sulfamidate Formation from a 1,2-Diol:

Preparation Reaction Work-up & Purification
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Caption: Workflow for the synthesis of cyclic sulfamidates.

Quantitative Data for Cyclic Sulfamidate Synthesis
Substrate
(1,2-Diol)

Equivalents
of Burgess
Reagent

Solvent Conditions Yield (%) Reference

Styrene-diol 2.5 THF Reflux, 1 h High [1]

Cyclohexene

oxide derived

diol

Excess
Ethereal

Solvent
- 64 [1]

Carbohydrate

-derived diols
2.5

THF/CH2Cl2

(4:1)
Reflux, 6 h Good [3]
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To a solution of the 1,2-diol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert

atmosphere (e.g., nitrogen or argon), add the Burgess reagent (2.5 equiv).

Heat the reaction mixture to reflux for 1-6 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).[1][3]

Upon completion, allow the reaction mixture to cool to room temperature.

Concentrate the mixture under reduced pressure to remove the solvent.

Purify the crude product by flash column chromatography on silica gel to afford the desired

cyclic sulfamidate.

Synthesis of Sulfamides from Amino Alcohols and
Amines
The Burgess reagent facilitates the synthesis of both cyclic and acyclic sulfamides from amino

alcohols and amines in good to excellent yields.[1] This transformation is particularly valuable

in medicinal chemistry, where the sulfamide moiety is a key pharmacophore.[1]

Reaction Pathway for Sulfamide Formation:

Amino Alcohol / Amine

Sulfamate Ester Intermediate

+

Burgess Reagent
(excess)

Cyclic or Acyclic
Sulfamide

Intramolecular
Cyclization or

Further Reaction

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b7800359?utm_src=pdf-body
https://www.atlanchimpharma.com/wp-content/uploads/2022/07/03-Article_A_GUINGANT_2005-09.pdf
https://www.researchgate.net/publication/8244453_New_Uses_for_the_Burgess_Reagent_in_Chemical_Synthesis_Methods_for_the_Facile_and_Stereoselective_Formation_of_Sulfamidates_Glycosylamines_and_Sulfamides
https://www.benchchem.com/product/b7800359?utm_src=pdf-body
https://www.atlanchimpharma.com/wp-content/uploads/2022/07/03-Article_A_GUINGANT_2005-09.pdf
https://www.atlanchimpharma.com/wp-content/uploads/2022/07/03-Article_A_GUINGANT_2005-09.pdf
https://www.benchchem.com/product/b7800359?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General scheme for sulfamide synthesis.

Quantitative Data for Sulfamide Synthesis

Substrate
Equivalents
of Burgess
Reagent

Solvent Conditions Yield (%) Reference

Various

amino

alcohols

Excess - -
Good to

Excellent
[1]

Various

amines
Excess - -

Good to

Excellent
[1]

Experimental Protocol: Synthesis of a Cyclic Sulfamide
from an Amino Alcohol

To a solution of the amino alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., THF,

acetonitrile), add an excess of the Burgess reagent (typically 2.0-3.0 equiv) at room

temperature under an inert atmosphere.

Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

Once the reaction is complete, quench the reaction by the addition of a saturated aqueous

solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield the pure sulfamide.

Synthesis of Glycosylamines
A notable non-dehydrative application of the Burgess reagent is the stereoselective synthesis

of α- and β-glycosylamines from carbohydrates.[2] This method is advantageous due to its
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operational simplicity and ability to overcome limitations of other synthetic routes.[4] Anomeric

alcohols, particularly those with a C-2 protecting group, can directly form β-glycosylamines

when treated with an excess of the Burgess reagent.[1]

Logical Flow for Glycosylamine Synthesis:

Carbohydrate with
Anomeric -OH

Reaction with excess
Burgess Reagent

Formation of an intermediate
sulfamidate

Nucleophilic attack by amine
(if added) or rearrangement

α- or β-Glycosylamine

Click to download full resolution via product page

Caption: Synthesis of glycosylamines using the Burgess reagent.

Experimental Protocol: General Procedure for
Glycosylamine Synthesis

Dissolve the carbohydrate starting material (1.0 equiv) in an anhydrous solvent such as THF

or a mixture of THF and dichloromethane.

Add an excess of the Burgess reagent (e.g., 2.5 equiv) to the solution at room temperature

under an inert atmosphere.
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Stir the reaction at room temperature or heat to reflux as necessary, monitoring for the

consumption of the starting material by TLC.

Upon completion, concentrate the reaction mixture in vacuo.

Purify the residue by flash column chromatography to isolate the glycosylamine product.

Heterocycle Synthesis
The Burgess reagent is also a versatile tool for the synthesis of various heterocyclic

compounds through cyclodehydration reactions.

Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles can be synthesized from the cyclodehydration of diacylhydrazines using the

Burgess reagent.[1] This method has been successfully applied in the synthesis of inhibitors

for malarial plasmepsin.[1]

Formation of 1,3,4-Oxadiazoles:

Diacylhydrazine

1,3,4-Oxadiazole

Cyclodehydration

Burgess Reagent

Click to download full resolution via product page

Caption: Synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole
Suspend the diacylhydrazine (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, dioxane).

Add the Burgess reagent (1.5-2.0 equiv) to the suspension.
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Heat the reaction mixture to reflux until the starting material is consumed, as indicated by

TLC.

Cool the reaction mixture and remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain the 1,3,4-

oxadiazole.

Synthesis of 4,5-Dihydro-oxazoles (Oxazolines)
Serine and threonine derivatives can be converted to 4,5-dihydro-oxazoles (oxazolines) upon

treatment with the Burgess reagent, proceeding without significant loss of chirality.[1]

Experimental Protocol: Synthesis of a 4,5-Dihydro-
oxazole

To a solution of the N-protected serine or threonine derivative (1.0 equiv) in anhydrous THF,

add the Burgess reagent (1.1-1.5 equiv) at 0 °C.

Allow the reaction to warm to room temperature and stir for several hours until completion

(monitored by TLC).

Quench the reaction with water and extract with an organic solvent.

Dry the combined organic extracts, filter, and concentrate.

Purify the resulting residue by column chromatography to yield the oxazoline.

Conclusion
The non-dehydrative applications of the Burgess reagent offer mild and efficient pathways to a

variety of important synthetic building blocks. The protocols and data presented herein provide

a foundation for chemists to explore and utilize the full potential of this versatile reagent in their

synthetic endeavors. The continued exploration of the reactivity of the Burgess reagent is
expected to uncover further novel and useful transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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